Gluconate (Calcium)

Description

BenchChem offers high-quality Gluconate (Calcium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gluconate (Calcium) including the price, delivery time, and more detailed information at info@benchchem.com.

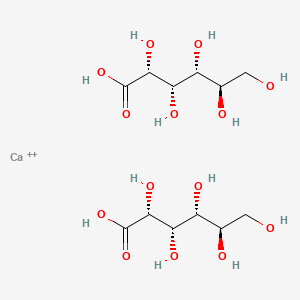

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H24CaO14+2 |

|---|---|

Molecular Weight |

432.39 g/mol |

IUPAC Name |

calcium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |

InChI |

InChI=1S/2C6H12O7.Ca/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/t2*2-,3-,4+,5-;/m11./s1 |

InChI Key |

NEEHYRZPVYRGPP-IYEMJOQQSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.[Ca+2] |

Canonical SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.[Ca+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Calcium Gluconate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the in vitro mechanism of action of calcium gluconate. In experimental settings, calcium gluconate functions as a stable, soluble pro-drug that readily dissociates to provide biologically active calcium ions (Ca²⁺).[1] Its mechanism is therefore functionally equivalent to the mechanism of extracellular calcium. The principal molecular target for extracellular Ca²⁺ is the Calcium-Sensing Receptor (CaSR), a pleiotropic G-protein-coupled receptor (GPCR).[1] Activation of the CaSR by Ca²⁺ initiates a cascade of intracellular signaling events, most prominently through the Gαq/11 pathway, leading to the generation of inositol (B14025) 1,4,5-trisphosphate (IP₃) and a subsequent flux of calcium from intracellular stores.[1] This guide provides a detailed overview of these signaling pathways, quantitative data on receptor activation, comprehensive experimental protocols for studying these effects, and visualizations of the key molecular and experimental processes.

Core Mechanism: Dissociation and Ion Availability

In an aqueous environment such as cell culture medium, calcium gluconate, a salt of calcium and gluconic acid, readily dissociates to yield a calcium ion (Ca²⁺) and two gluconate anions.[1][2] The Ca²⁺ ion is the sole pharmacologically active component in this context, making calcium gluconate an efficient and bioavailable vehicle for elevating extracellular calcium concentration in a controlled in vitro setting.[1][3] The gluconate portion is generally considered biologically inert with respect to acute signaling pathways.[1] Contrary to some misconceptions, this dissociation is rapid and does not require hepatic metabolism.[4][5]

Primary Molecular Target: The Calcium-Sensing Receptor (CaSR)

The principal mechanism by which extracellular Ca²⁺ exerts its effects in vitro is by acting as a direct, orthosteric agonist for the Calcium-Sensing Receptor (CaSR).[1] The CaSR is a Class C G-protein-coupled receptor that plays a critical role in systemic calcium homeostasis.[1] It functions as a homodimer with a large extracellular domain that binds Ca²⁺, a seven-transmembrane domain, and an intracellular domain that couples to various G-proteins.[1] Besides calcium, the CaSR can be activated by other di- and trivalent cations (e.g., Mg²⁺, Gd³⁺) and allosterically modulated by L-amino acids.[6]

CaSR-Mediated Signaling Pathways

Upon binding of extracellular Ca²⁺, the CaSR undergoes a conformational change that activates multiple heterotrimeric G-proteins.

Gαq/11 Pathway (Primary)

This is the canonical signaling pathway for the CaSR.[1]

-

Activation of Gαq/11 stimulates Phospholipase C (PLC).

-

PLC Hydrolysis : PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) in the plasma membrane into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).[1]

-

IP₃-Mediated Ca²⁺ Release : IP₃ diffuses through the cytosol and binds to IP₃ receptors (IP₃R), which are ligand-gated Ca²⁺ channels on the membrane of the endoplasmic reticulum (ER).[1]

-

Intracellular Calcium Flux : This binding triggers the release of stored Ca²⁺ from the ER into the cytosol, leading to a transient increase in the free cytosolic calcium concentration ([Ca²⁺]i).

Other G-Protein Pathways

The CaSR is functionally pleiotropic and can also couple to other G-protein families, including Gαi/o (inhibiting adenylyl cyclase) and Gα12/13, depending on the cell type and local signaling environment.[1]

Other Key In Vitro Effects

Cardiac Membrane Stabilization

In cardiac electrophysiology research, calcium gluconate is used to modulate the extracellular calcium concentration ([Ca²⁺]e).[7] Increased [Ca²⁺]e, as provided by calcium gluconate, has a membrane-stabilizing effect, particularly in the context of hyperkalemia.[8][9] It increases the threshold potential of cardiac myocytes, making them less excitable and counteracting the depolarizing effects of high potassium, thereby reducing the risk of arrhythmias.[9][10][11] This effect is not due to a change in potassium levels but rather a restoration of the normal gradient between the resting membrane potential and the threshold potential.[9][12]

Cellular Calcium Entry

The elevation of extracellular Ca²⁺ by calcium gluconate can also drive calcium influx through various plasma membrane channels, including:

-

Voltage-Gated Calcium Channels (VGCCs) : In excitable cells, depolarization opens these channels, allowing Ca²⁺ influx.[3]

-

Store-Operated Calcium Entry (SOCE) : In non-excitable cells, depletion of ER calcium stores (e.g., via the CaSR-IP₃ pathway) activates STIM proteins in the ER, which in turn open Orai channels in the plasma membrane to allow Ca²⁺ influx.[3]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the in vitro use of calcium gluconate.

Table 1: CaSR Activation by Extracellular Ca²⁺

| Cell Type / System | Endpoint Measured | EC₅₀ of Ca²⁺ (mM) | Reference |

| HEK-293 cells expressing CaSR | Intracellular Ca²⁺ Flux | ~1.5 - 5.0 | Illustrative[1] |

| Rat Juxtaglomerular Cells | Renin Release Inhibition | Dose-dependent | [13] |

| Parathyroid Cells | PTH Secretion Inhibition | ~1.0 - 1.5 | [6][14] |

| Note: EC₅₀ values are approximate and can vary significantly between experiments based on cell type, receptor expression, and assay conditions.[1] |

Table 2: Comparative Properties of Calcium Salts (In Vitro)

| Parameter | Calcium Gluconate | Calcium Chloride | Key Consideration |

| Elemental Calcium (10% w/v solution) | ~9 mg/mL | ~27 mg/mL | CaCl₂ provides ~3x more elemental calcium per volume.[4] |

| Ionization in Biological Fluid | Rapid | Rapid | Both show comparable increases in ionized calcium at equimolar amounts.[4] |

| Cell Viability (Hypothetical Data) | 95% at 1 mM | 85% at 1 mM | The larger gluconate anion may have a less disruptive osmotic effect.[4] |

| Cytotoxicity (LD₅₀ - Hypothetical) | > 10 mM | ~5 mM | High chloride concentrations can be more disruptive to cellular homeostasis.[4] |

Experimental Protocols

Protocol: In Vitro Calcium Flux Assay

This assay is the most common method to quantify CaSR activation by measuring changes in free cytosolic calcium ([Ca²⁺]i) using fluorescent indicators.[1] This protocol is adapted for adherent cells (e.g., HEK-293 stably expressing CaSR) in a 96-well plate format.[1][15]

Materials:

-

Cells: HEK-293 cells stably expressing the target GPCR (CaSR).[15]

-

Plates: 96-well black-walled, clear-bottom microplates.[15]

-

Reagents: Calcium assay kit (e.g., Fluo-4 AM or Fluo-8 AM), Assay Buffer (HBSS with 20 mM HEPES), Calcium Gluconate stock solution, Ionomycin (B1663694) (positive control), EGTA (negative control).[1][15]

-

Instrument: Fluorescence plate reader with an integrated liquid handling system (e.g., FlexStation 3).[16]

Methodology:

-

Cell Plating: Seed cells into the 96-well plates at an optimized density (e.g., 40,000 to 80,000 cells/well) and incubate overnight to allow for attachment.[15]

-

Dye Loading: Prepare the fluorescent calcium indicator dye-loading solution according to the manufacturer's protocol. Remove the cell culture medium and add the dye-loading solution to each well. Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[15]

-

Compound Preparation: Prepare serial dilutions of calcium gluconate working solutions in the assay buffer.

-

Measurement:

-

Place the assay plate into the fluorescence plate reader.

-

Record a baseline fluorescence reading for 10-20 seconds.[15]

-

Configure the instrument to automatically inject the calcium gluconate solutions into the wells.[1]

-

Immediately begin recording fluorescence intensity continuously for 2-5 minutes to capture the peak response.[1]

-

-

Controls:

-

Data Analysis: Calculate the change in fluorescence (ΔF) from baseline and plot the response against the concentration of calcium gluconate to determine the EC₅₀.

Protocol: Preparation of Solutions for Cardiac Electrophysiology

This protocol describes the preparation of extracellular solutions with defined Ca²⁺ concentrations for use in patch-clamp experiments on cardiomyocytes.[7]

Materials:

-

Standard reagents for Tyrode's solution (NaCl, KCl, MgCl₂, Glucose, HEPES, NaOH).

-

Calcium Gluconate powder.

-

Deionized water.

-

Sterile filter (0.22 µm).

Methodology:

-

Prepare Calcium-Free Tyrode's Solution:

-

Dissolve NaCl (140 mM), KCl (5.4 mM), MgCl₂ (1 mM), Glucose (10 mM), and HEPES (10 mM) in deionized water.

-

Adjust the pH to 7.4 with NaOH.

-

Bring the final volume to 1 L and filter-sterilize.

-

-

Prepare 1 M Calcium Gluconate Stock Solution:

-

Prepare Working Extracellular Solutions:

-

To aliquots of the Calcium-Free Tyrode's solution, add the appropriate volume of the 1 M Calcium Gluconate stock solution to achieve the desired final free Ca²⁺ concentration (e.g., 1.0 mM, 1.8 mM, 3.6 mM).[7]

-

Example for 1.8 mM Ca²⁺ solution: Add 1.8 mL of the 1 M Calcium Gluconate stock solution to 998.2 mL of Calcium-Free Tyrode's solution.[7]

-

Conclusion

In vitro, calcium gluconate serves as a straightforward and effective vehicle for delivering biologically active Ca²⁺ ions into an experimental system. Its mechanism of action is fundamentally that of extracellular calcium, primarily mediated through the activation of the Calcium-Sensing Receptor (CaSR). This activation triggers well-defined intracellular signaling cascades, predominantly the Gαq/11-PLC-IP₃ pathway, resulting in the mobilization of intracellular calcium stores. Understanding these pathways and utilizing standardized protocols, such as the calcium flux assay, are critical for researchers investigating calcium homeostasis, GPCR pharmacology, and cellular electrophysiology.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Calcium Gluconate? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. droracle.ai [droracle.ai]

- 6. books.rsc.org [books.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. Calcium Gluconate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. m.youtube.com [m.youtube.com]

- 11. Medicowesome: Calcium Gluconate in Hyperkalemia [medicowesome.com]

- 12. researchgate.net [researchgate.net]

- 13. Calcium-sensing receptors modulate renin release in vivo and in vitro in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structural insights into the activation of human calcium-sensing receptor | eLife [elifesciences.org]

- 15. benchchem.com [benchchem.com]

- 16. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

The Bioavailability of Calcium Gluconate in Cell Culture: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioavailability of calcium gluconate in in vitro cell culture environments. It delves into the core principles of its dissociation and cellular uptake, explores the primary signaling pathways activated, and offers detailed experimental protocols to quantify its effects. This document is designed to equip researchers with the foundational knowledge and practical methodologies required for the effective and reproducible use of calcium gluconate in experimental designs.

Introduction: The Role of Calcium in Cell Culture

Calcium ions (Ca²⁺) are indispensable second messengers that orchestrate a vast array of cellular processes, including proliferation, differentiation, signal transduction, and apoptosis.[1] In the controlled environment of cell culture, maintaining a precise concentration of bioavailable calcium is paramount for cellular health and for the accurate study of Ca²⁺-mediated signaling.[1] Calcium gluconate is a widely used organic calcium salt for supplementing cell culture media. A thorough understanding of its bioavailability—the degree to which its calcium ions are available for cellular uptake and subsequent physiological functions—is critical for the integrity and reproducibility of in vitro studies.[1]

Bioavailability and Cellular Uptake of Calcium Gluconate

The bioavailability of calcium gluconate in an aqueous environment, such as cell culture medium, is primarily determined by its dissociation into free calcium ions (Ca²⁺) and gluconate anions.[2] This dissociation is rapid and does not require hepatic metabolism, making the Ca²⁺ ions readily available for cellular interaction.[2]

Comparison with Calcium Chloride

Calcium gluconate is often compared to calcium chloride, another common calcium salt used in cell culture. The key distinctions lie in their elemental calcium content and potential for cellular toxicity.

| Parameter | Calcium Gluconate | Calcium Chloride | Source(s) |

| Elemental Calcium (10% w/v) | ~9.3 mg/mL | ~27 mg/mL | [3] |

| Ionization in Biological Fluids | Rapid | Rapid | [3] |

| Cell Viability (Hypothetical) | Higher at equimolar concentrations | Lower at equimolar concentrations | [3] |

| Cytotoxicity (Hypothetical LD50) | > 10 mM | ~5 mM | [3] |

Note: Hypothetical data is based on general observations of cellular tolerance.

While calcium chloride provides approximately three times more elemental calcium on a weight-by-volume basis, equimolar concentrations of both salts have been shown to produce comparable increases in ionized calcium levels in biological fluids.[3] The larger gluconate anion may exert a less disruptive osmotic effect on cells compared to the smaller chloride ion, potentially leading to better cell viability at higher concentrations.[3] It is also worth noting that gluconate itself can have low-affinity Ca²⁺ binding properties, which might influence local calcium dynamics at very high concentrations.[4]

Mechanisms of Cellular Calcium Influx

The entry of free Ca²⁺ from the culture medium into the cell cytoplasm is a tightly controlled process mediated by specific ion channels and transporters. The primary pathways for calcium influx in most cell types include:

-

Voltage-Gated Calcium Channels (VGCCs): While predominantly associated with excitable cells, VGCCs are also present in non-excitable cells and can be activated by membrane depolarization, providing a route for Ca²⁺ entry.[5]

-

Store-Operated Calcium Entry (SOCE): A major mechanism in non-excitable cells, SOCE is triggered by the depletion of calcium from intracellular stores, primarily the endoplasmic reticulum (ER). This process involves the ER calcium sensor protein STIM, which, upon detecting low Ca²⁺ levels, activates the Orai channel in the plasma membrane to permit Ca²⁺ influx.[5]

Figure 1: Key pathways for cellular calcium entry.

Signaling Pathways Activated by Calcium Gluconate

Once inside the cell, or by acting on cell surface receptors, Ca²⁺ ions trigger a cascade of signaling events.

Calcium-Sensing Receptor (CaSR) Pathway

The primary molecular target for extracellular Ca²⁺ is the Calcium-Sensing Receptor (CaSR), a G-protein-coupled receptor (GPCR).[2] Activation of the CaSR by Ca²⁺ initiates several intracellular signaling cascades, with the Gαq/11 pathway being the most prominent.[2][6]

This pathway involves:

-

Activation of Phospholipase C (PLC): The activated Gαq/11 subunit stimulates PLC.[2]

-

Generation of Second Messengers: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP₃).[2]

-

Intracellular Ca²⁺ Release: IP₃ diffuses through the cytosol and binds to IP₃ receptors (IP₃R) on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[2]

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Calcium-buffering effects of gluconate and nucleotides, as determined by a novel fluorimetric titration method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

The Role of Calcium Gluconate in Elucidating Cellular Signaling Pathways: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a vast array of cellular processes, from muscle contraction and neurotransmission to gene transcription and cell proliferation.[1][2][3] The ability of cells to precisely control intracellular calcium concentrations in response to external stimuli is fundamental to physiological function. Calcium gluconate, a soluble salt of calcium and gluconic acid, serves as an invaluable tool in the research and drug development landscape.[4] In experimental settings, it provides a bioavailable source of calcium ions (Ca²⁺), enabling the controlled manipulation of extracellular calcium levels to investigate the intricate mechanisms of Ca²⁺-dependent signaling pathways.[5] This technical guide delineates the core mechanism of action of calcium gluconate, details its role in activating specific signaling cascades, presents quantitative data on its effects, and provides standardized protocols for its experimental application.

Core Mechanism: Dissociation and Ion Availability

In an aqueous environment, such as cell culture medium or physiological buffers, calcium gluconate readily dissociates to yield a free calcium ion (Ca²⁺) and two gluconate anions.[6][7][8] The Ca²⁺ ion is the sole pharmacologically active component responsible for initiating cellular signaling events.[6] The gluconate portion is generally considered biologically inert in the context of acute signaling.[6] This dissociation makes calcium gluconate an efficient vehicle for elevating the extracellular Ca²⁺ concentration in a controlled manner for in vitro studies.[6]

Caption: Dissociation of Calcium Gluconate in an aqueous medium.

Primary Molecular Target: The Calcium-Sensing Receptor (CaSR)

The principal mechanism by which extracellular Ca²⁺ exerts its effects on many cell types is by acting as a direct agonist for the Calcium-Sensing Receptor (CaSR).[6] The CaSR is a Class C G-protein-coupled receptor (GPCR) that plays a critical role in systemic calcium homeostasis and is expressed in a wide variety of tissues.[6][9] Upon binding of extracellular Ca²⁺ to its large extracellular domain, the CaSR undergoes a conformational change that activates multiple intracellular heterotrimeric G-proteins, initiating downstream signaling cascades.[6]

Downstream Cellular Signaling Pathways

Activation of the CaSR by Ca²⁺ ions released from calcium gluconate triggers several signaling pathways, with the Gαq/11 pathway being the most prominent.

The Canonical Gαq/11-PLC-IP₃ Pathway

This is the canonical signaling pathway for the CaSR.[6]

-

Gαq/11 Activation: The Ca²⁺-bound CaSR activates its coupled G-protein, Gαq/11.

-

PLC Activation: Activated Gαq/11 stimulates the enzyme Phospholipase C (PLC).[1][6]

-

PIP₂ Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP₃).[1][6][10]

-

IP₃-Mediated Ca²⁺ Release: IP₃ diffuses through the cytosol and binds to IP₃ receptors (IP₃R), which are ligand-gated Ca²⁺ channels on the membrane of the endoplasmic reticulum (ER).[1][6]

-

Intracellular Ca²⁺ Mobilization: This binding triggers the release of stored Ca²⁺ from the ER into the cytosol, leading to a rapid and significant increase in the intracellular calcium concentration ([Ca²⁺]i).[1][6]

This surge in cytosolic Ca²⁺ acts as a signal to modulate the activity of numerous downstream effector proteins, including calmodulin and protein kinase C (PKC), thereby regulating diverse cellular functions.[1]

Caption: The CaSR-mediated Gαq/11 signaling pathway.

Quantitative Analysis of Calcium Gluconate's Effects

The administration of calcium gluconate allows for the quantitative study of downstream signaling events. Data from preclinical models demonstrate its impact on various biological markers.

Effects on Inflammatory Signaling

In a mouse model of lipopolysaccharide (LPS)-induced acute lung injury, intraperitoneal injection of calcium gluconate was shown to inhibit the inflammatory response.[11] This suggests that modulating calcium signaling can have anti-inflammatory effects.

| Parameter | Treatment Group | Result (vs. LPS Control) | Fold Change / % Inhibition | Reference |

| p-ERK Expression | LPS + Ca-Gluconate (50 mg/kg) | Decreased | Not specified, but reversed LPS effect | [11] |

| IL-1β Level | LPS + Ca-Gluconate (50 mg/kg) | Decreased | ~50% Inhibition | [11] |

| IL-6 Level | LPS + Ca-Gluconate (50 mg/kg) | Decreased | ~60% Inhibition | [11] |

| TNF-α Level | LPS + Ca-Gluconate (50 mg/kg) | Decreased | ~55% Inhibition | [11] |

Effects on Urinary Proteome

A study in rats showed that intragastric administration of calcium gluconate (3225 mg/kg/d) for 4 days led to significant changes in the urinary proteome, highlighting the systemic effects of calcium supplementation on cellular function and protein expression.[12]

| Protein | Change After Administration | Fold Change | p-value | Putative Calcium-Related Function | Reference |

| Regucalcin | Increased | 2.6x | 0.022 | Calcium homeostasis | [12] |

| TMEM132A | Increased | 8.2x | 0.009 | Expression modulated by calcium | [12] |

| Creatine Kinase | Decreased | 17.5x | 0.006 | Regulates Na⁺/Ca²⁺ exchanger | [12] |

| Claudin-3 | Decreased | 13.3x | 0.037 | Paracellular Ca²⁺ transport | [12] |

Experimental Protocols for Studying Calcium Signaling

To investigate the effects of calcium gluconate on intracellular calcium mobilization, fluorescent indicators are particularly useful.[13] Fura-2-acetoxymethyl ester (Fura-2 AM) is a ratiometric, membrane-permeable dye commonly used for this purpose.[13]

Protocol: Measurement of [Ca²⁺]i Mobilization Using Fura-2 AM

This protocol provides a high-throughput method to measure agonist-mediated calcium responses following the application of calcium gluconate.[13]

Materials:

-

Adherent cells cultured to 80-90% confluency in a clear-bottom, black 96-well plate.

-

HEPES-buffered saline (HBS).

-

Fura-2 AM stock solution (in DMSO).

-

Pluronic F-127 (for aiding dye dispersal).

-

Calcium Gluconate solution (prepared in HBS at desired concentrations).

-

Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm) and emission detection (~510 nm).

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate 16-24 hours before the experiment to achieve 80-90% confluency.[13]

-

Media Removal: Carefully discard the culture medium from the wells.

-

Washing: Gently wash the cell monolayer once with 200 μL of HBS.[13]

-

Dye Loading: Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 in HBS. Add 100 µL of this solution to each well.

-

Incubation: Incubate the plate at 37°C for 45-60 minutes in the dark to allow for dye loading and de-esterification by cellular esterases.[13]

-

Washing: Discard the loading buffer and wash the cells twice with HBS to remove extracellular dye. Add 100 µL of HBS to each well.

-

Baseline Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence ratio (F340/F380) for 1-2 minutes to establish a stable baseline.[13]

-

Stimulation: Using the reader's injection system, add a defined volume of the calcium gluconate solution to the wells to achieve the final desired concentration.

-

Post-Stimulation Measurement: Immediately following injection, continue to record the fluorescence intensity at both excitation wavelengths for 5-10 minutes to capture the full dynamic range of the calcium response.

-

Data Analysis: Calculate the ratio of the 510 nm emission intensity following excitation at 340 nm and 380 nm.[13] The change in this ratio over time, relative to the baseline, reflects the change in intracellular calcium concentration.

Caption: Workflow for measuring intracellular calcium ([Ca²⁺]i).

Conclusion

Calcium gluconate is a fundamental tool for researchers, scientists, and drug development professionals investigating cellular signaling. Its primary role is to serve as a controlled source of extracellular calcium ions, which act as first messengers to stimulate cell surface receptors like the CaSR. This activation triggers well-defined downstream cascades, most notably the Gαq/11-PLC-IP₃ pathway, leading to the mobilization of intracellular calcium stores. The ability to precisely modulate this critical signaling node allows for the detailed study of calcium's role in a multitude of physiological and pathological processes, facilitating the identification and characterization of new therapeutic targets.

References

- 1. Calcium signaling - Wikipedia [en.wikipedia.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. cusabio.com [cusabio.com]

- 4. nbinno.com [nbinno.com]

- 5. pharmacyfreak.com [pharmacyfreak.com]

- 6. benchchem.com [benchchem.com]

- 7. What is the mechanism of Calcium Gluconate? [synapse.patsnap.com]

- 8. droracle.ai [droracle.ai]

- 9. Editorial overview: Calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of calcium gluconate on lipopolysaccharide-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Chemical Properties and Stability of Calcium Gluconate Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium gluconate, the calcium salt of gluconic acid, is a widely utilized active pharmaceutical ingredient (API) and nutritional supplement. Its efficacy and safety are intrinsically linked to its physicochemical properties and stability. This technical guide provides an in-depth analysis of the core chemical characteristics of calcium gluconate powder, offering detailed data, experimental methodologies, and visual representations of its stability profile to support research and development endeavors.

Physicochemical Properties

Calcium gluconate is an odorless, white crystalline or granular powder that is stable in air.[1][2] It can exist in anhydrous or monohydrate forms.[2] The fundamental physicochemical properties of calcium gluconate powder are summarized below.

Quantitative Data Summary

| Property | Value | References |

| Molecular Formula | C₁₂H₂₂CaO₁₄ (Anhydrous) | [2][3] |

| C₁₂H₂₂CaO₁₄ · H₂O (Monohydrate) | [2] | |

| Molecular Weight | 430.37 g/mol (Anhydrous) | [1][2][3] |

| 448.39 g/mol (Monohydrate) | [2] | |

| Melting Point | ~120 °C (decomposes) | [4][5] |

| 178 °C | [6] | |

| 195 °C | [7][8][9][10] | |

| Solubility in Water | 3.3 g/100 mL at 25 °C | [1][10][11] |

| 1 g in 30 mL of cold water | [3][7][8][10] | |

| 1 g in 5 mL of boiling water | [7][8] | |

| pH of Aqueous Solution | 6.0 - 8.2 | [1][11] |

| Density | ~0.30 - 0.65 g/cm³ | [6] |

Stability Profile

The stability of calcium gluconate powder is a critical parameter for its storage, formulation, and therapeutic use. It is influenced by temperature, pH, and interaction with other chemical species.

Thermal Stability and Decomposition

Calcium gluconate is stable at room temperature but undergoes decomposition at elevated temperatures.[12] The monohydrate form loses its water of crystallization at approximately 120°C.[1][2] Upon further heating, it decomposes, a process that can involve the release of water vapor and carbon dioxide.[13] The thermal decomposition of calcium gluconate monohydrate in air leads to the formation of calcium carbonate (CaCO₃) at around 300°C, which then decomposes to calcium oxide (CaO) at temperatures above 750°C.[14][15]

Hygroscopicity

Calcium gluconate powder may be slightly hygroscopic and should be stored in tightly closed containers to protect it from moisture.[16][17]

pH and Solubility Stability

The solubility of calcium gluconate is significantly influenced by pH. It exhibits its highest solubility in neutral to weakly alkaline conditions (pH 6.5–8.5).[18] In strongly acidic or alkaline environments, its solubility decreases.[18] Aqueous solutions of calcium gluconate are close to neutral, with a pH ranging from 6 to 8.2.[1][11]

Incompatibilities

Calcium gluconate is incompatible with strong oxidizing agents.[7][8][9] In solution, it can form precipitates with phosphate-based buffers, such as Phosphate-Buffered Saline (PBS), due to the formation of calcium phosphate.[11] Citrate (B86180) buffers should also be used with caution as citrate can chelate calcium ions.[11]

Experimental Protocols

The following are detailed methodologies for assessing the key chemical properties and stability of calcium gluconate powder.

Determination of Melting Point

Principle: This method determines the temperature at which a substance transitions from a solid to a liquid phase. For compounds that decompose, the decomposition temperature or range is noted.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

Procedure:

-

Ensure the calcium gluconate powder is finely powdered and dry.[19]

-

Load a small amount of the powder into a capillary tube to a height of 2-3 mm.[20]

-

Place the capillary tube into the heating block of the melting point apparatus.[21]

-

Heat the block rapidly to a temperature approximately 20°C below the expected melting point.[20]

-

Decrease the heating rate to approximately 1-2°C per minute.[19]

-

Record the temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes liquid. This range is the melting point. For calcium gluconate, note the temperature at which decomposition (e.g., charring) begins.[21]

Determination of Aqueous Solubility

Principle: This protocol measures the concentration of a saturated solution of calcium gluconate in water at a specified temperature.

Apparatus:

-

Analytical balance

-

Volumetric flasks

-

Constant temperature water bath or shaker

-

Filtration apparatus (e.g., 0.45 µm syringe filter)

-

Analytical instrumentation for calcium quantification (e.g., Atomic Absorption Spectroscopy or Titration)

Procedure:

-

Add an excess amount of calcium gluconate powder to a known volume of deionized water in a sealed container.

-

Place the container in a constant temperature bath (e.g., 25°C) and agitate for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solids.

-

Accurately dilute the filtrate to a suitable concentration.

-

Determine the concentration of calcium in the diluted filtrate using a validated analytical method.

-

Calculate the solubility in g/100 mL.

Measurement of pH

Principle: The pH of an aqueous solution of calcium gluconate is determined potentiometrically using a calibrated pH meter.

Apparatus:

-

Standard pH buffers (e.g., pH 4.0, 7.0, and 10.0)[24]

-

Beakers

-

Magnetic stirrer and stir bar

Procedure:

-

Calibrate the pH meter according to the manufacturer's instructions using at least two standard buffers that bracket the expected pH of the sample.[24][25]

-

Prepare a solution of calcium gluconate in deionized water at a specified concentration (e.g., 1 g in 30 mL).[3]

-

Immerse the pH electrode in the solution while stirring gently.[25]

-

Allow the reading to stabilize and record the pH value.

Thermogravimetric Analysis (TGA) for Thermal Stability

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides information on thermal stability and decomposition patterns.

Apparatus:

-

Thermogravimetric Analyzer (TGA)[26]

Procedure:

-

Accurately weigh a small amount of calcium gluconate powder into the TGA sample pan.

-

Place the pan in the TGA furnace.

-

Heat the sample at a controlled rate (e.g., 10°C/min) over a specified temperature range (e.g., ambient to 1000°C).

-

Continuously monitor and record the sample mass as a function of temperature.

-

The resulting TGA curve will show mass loss steps corresponding to events like dehydration and decomposition.[26]

Visualizations

Logical Flow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of calcium gluconate powder.

Caption: Workflow for Calcium Gluconate Stability Testing.

Degradation Pathway of Calcium Gluconate

This diagram outlines the key factors influencing the degradation of calcium gluconate.

Caption: Factors Leading to Calcium Gluconate Degradation.

References

- 1. Calcium Gluconate | C12H22CaO14 | CID 9290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Calcium gluconate anhydrous powder | Vita Actives [vitaactives.com]

- 4. Calcium Gluconate - C12h22cao14, Molecular Weight: 430.37g, Melting Point: 120â°c, Water-soluble Calcium Salt For Intravenous Use at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 5. Calcium gluconate - Wikipedia [en.wikipedia.org]

- 6. ICSC 1736 - CALCIUM GLUCONATE [inchem.org]

- 7. Calcium gluconate | 299-28-5 [chemicalbook.com]

- 8. Calcium gluconate CAS#: 299-28-5 [m.chemicalbook.com]

- 9. 299-28-5 CAS MSDS (Calcium gluconate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. lookchem.com [lookchem.com]

- 11. benchchem.com [benchchem.com]

- 12. ruipugroup.com [ruipugroup.com]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Calcium Gluconate, USP (Anhydrous) (Premium Supplement Grade) [medisca.com.au]

- 18. ruipugroup.com [ruipugroup.com]

- 19. thinksrs.com [thinksrs.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. cdn.juniata.edu [cdn.juniata.edu]

- 22. pH Test - CD Formulation [formulationbio.com]

- 23. horiba.com [horiba.com]

- 24. documents.thermofisher.com [documents.thermofisher.com]

- 25. LabXchange [labxchange.org]

- 26. chembam.com [chembam.com]

An In-depth Technical Guide to the Dissociation of Calcium Gluconate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dissociation of calcium gluconate in aqueous solutions. It covers the equilibrium dynamics, influencing factors, and quantitative parameters governing its solubility and ionic behavior. Detailed experimental protocols for characterization are also provided, along with visual representations of the core concepts to facilitate understanding.

Introduction to Calcium Gluconate Dissociation

Calcium gluconate (C₁₂H₂₂CaO₁₄) is a widely used calcium salt in the pharmaceutical and food industries. Its therapeutic efficacy and formulation stability are intrinsically linked to its behavior in aqueous solutions. Upon dissolution, calcium gluconate dissociates to release calcium ions (Ca²⁺) and gluconate ions (C₆H₁₁O₇⁻)[1]. This process is not a simple dissolution but a complex equilibrium influenced by multiple factors, including temperature, pH, and the presence of other ions[1][2]. Understanding the thermodynamics and kinetics of this dissociation is critical for drug development, ensuring optimal bioavailability and preventing precipitation issues in formulations[2].

The primary equilibrium reaction for the dissolution and dissociation of calcium gluconate monohydrate in water is as follows:

Ca(C₆H₁₁O₇)₂·H₂O (s) ⇌ Ca²⁺ (aq) + 2C₆H₁₁O₇⁻ (aq) + H₂O

Calcium gluconate is considered a weak electrolyte, where a significant portion of the calcium can exist in complexed forms with the gluconate anion, such as [Ca(C₆H₁₁O₇)]⁺, in solution[3].

Quantitative Data on Dissociation and Solubility

The dissociation and solubility of calcium gluconate can be quantified by several key parameters, including the Solubility Product (Ksp) and Association Constants (Kass) for complex formation.

| Parameter | Value | Conditions | Source |

| Solubility Product (Ksp) | (7.1 ± 0.2) x 10⁻⁴ mol³ L⁻³ | 25.0 °C in 1.0 M NaCl | [4] |

| Association Constant (Kass) for [Ca(Gluc)]⁺ | 49 (for l-lactate), 88 (for d-gluconate) | 25 °C | [5] |

| Association Constant (K1) for [Ca(Gluc)]⁺ | 14 ± 3 mol⁻¹ L | 25.0 °C in 1.0 M NaCl | [4] |

| Solubility in Water | ~3.3 g/100 mL | 25 °C | [6] |

| Solubility in Boiling Water | ~20 g/100 mL (~1 g in 5 mL) | 100 °C | [7][8] |

Factors Influencing Dissociation

The solubility of calcium gluconate is significantly influenced by temperature. It is sparingly soluble in cold water but its solubility increases substantially in hot water[2][7]. This endothermic nature of dissolution means that heating a solution will favor the dissociation of more calcium gluconate, increasing the concentration of free calcium and gluconate ions[5]. One study noted that the aqueous solubility of calcium d-gluconate (B1237863) increases most significantly with a temperature increase from 10-30 °C compared to other calcium hydroxycarboxylates[5].

The pH of the aqueous solution plays a critical role in the solubility and dissociation of calcium gluconate. The solubility is generally highest in neutral to weakly alkaline environments (pH 6.5–8.5)[9]. In strongly acidic conditions, the gluconate ion (C₆H₁₁O₇⁻), which is the conjugate base of the weak gluconic acid (pKa ~3.6-3.86), will become protonated[6]. This reaction shifts the overall dissolution equilibrium towards the dissolved state, increasing solubility. Conversely, in strongly alkaline conditions (e.g., pH > 12), the potential for precipitation of calcium hydroxide (B78521) exists, which can limit the free calcium ion concentration[9]. The formation of insoluble calcium phosphate (B84403) is also a common issue in buffered media with high pH[2].

Experimental Protocols for Determination

The extent of calcium gluconate dissociation is typically determined by measuring the concentration of free calcium ions in a saturated solution. Common methods include complexometric titration and potentiometry with an ion-selective electrode.

This is a widely used method for the assay of calcium gluconate[10][11][12].

Principle: Ethylenediaminetetraacetic acid (EDTA) is a chelating agent that forms a very stable, water-soluble 1:1 complex with calcium ions. The concentration of calcium in a solution can be determined by titrating it with a standardized EDTA solution. A metal ion indicator is used to detect the endpoint, which is signaled by a distinct color change when all free Ca²⁺ ions have been complexed by EDTA[12]. A replacement titration is often employed for a sharper endpoint[10][12].

Reagents:

-

0.05 M Disodium (B8443419) Edetate (EDTA) Solution

-

Ammonia (B1221849) Buffer Solution (pH 10)

-

0.05 M Magnesium Sulfate (B86663) Solution

-

Mordant Black II (Eriochrome Black T) Indicator Mixture

-

Calcium Gluconate Sample

-

Warm Distilled Water

Procedure (Replacement Titration):

-

Accurately weigh approximately 0.5 g of the calcium gluconate sample.

-

Dissolve the sample in 50 mL of warm distilled water in a conical flask and then cool to room temperature.

-

Add 5.0 mL of 0.05 M magnesium sulfate solution and 10 mL of strong ammonia solution (pH 10 buffer)[10][12].

-

Add approximately 30-50 mg of the Mordant Black II indicator mixture. The solution should turn a wine-red color.

-

Titrate with the 0.05 M disodium edetate solution until the color changes to a distinct blue endpoint[12].

-

Perform a blank titration for correction.

-

The percentage purity of calcium gluconate can then be calculated based on the volume of EDTA used.

This electrochemical method allows for the direct measurement of calcium ion activity, which can be related to its concentration.

Principle: A calcium ISE develops a potential across its selective membrane that is proportional to the activity of Ca²⁺ ions in the sample solution, according to the Nernst equation. By measuring this potential relative to a reference electrode, the ion activity can be determined after calibration with standard solutions of known calcium concentration[13][14].

Apparatus:

-

Calcium Ion-Selective Electrode

-

Reference Electrode (or a combination ISE)

-

pH/Ion Meter

-

Magnetic Stirrer and Stir Bar

Procedure:

-

Soak the Calcium ISE in a mid-range standard solution for at least 30 minutes before use[15].

-

Prepare a series of standard calcium solutions of known concentrations.

-

For optimal accuracy, especially at low concentrations, add an Ionic Strength Adjuster (ISA) solution to all standards and samples to maintain a constant ionic background[15].

-

Calibrate the electrode by immersing it in the standard solutions, starting from the lowest concentration, and recording the potential (in millivolts).

-

Create a calibration curve by plotting the measured potential against the logarithm of the calcium concentration.

-

Rinse and dry the electrode, then immerse it in the sample solution (a saturated solution of calcium gluconate) and record the stable potential reading.

-

Determine the calcium ion concentration in the sample by interpolating its potential reading on the calibration curve.

Visualizing Core Concepts

The following diagrams illustrate the key processes and workflows related to calcium gluconate dissociation.

Caption: Dissociation equilibrium of calcium gluconate in water.

Caption: Workflow for complexometric titration of calcium.

Caption: Influence of pH on calcium gluconate dissociation equilibrium.

References

- 1. ruipugroup.com [ruipugroup.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Aqueous solubility of calcium L-lactate, calcium D-gluconate, and calcium D-lactobionate: importance of complex formation for solubility increase by hydroxycarboxylate mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thermodynamics of dissolution of calcium hydroxycarboxylates in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Calcium gluconate CAS#: 299-28-5 [m.chemicalbook.com]

- 8. guidechem.com [guidechem.com]

- 9. ruipugroup.com [ruipugroup.com]

- 10. Assay of Calcium gluconate IP Pharmaceutical Analysis I Practical [pharmacyinfoline.com]

- 11. scribd.com [scribd.com]

- 12. benchchem.com [benchchem.com]

- 13. mt.com [mt.com]

- 14. tecnoedu.com [tecnoedu.com]

- 15. vernier.com [vernier.com]

The Impact of Calcium Gluconate on Cellular Proliferation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium, a ubiquitous second messenger, plays a pivotal role in the regulation of numerous cellular processes, including cell cycle progression and proliferation.[1] Calcium gluconate, as a readily bioavailable source of calcium ions in in vitro environments, serves as a critical tool for investigating these phenomena. This technical guide delineates the mechanisms by which calcium gluconate influences cell proliferation, focusing on the downstream signaling cascades and their effects on cell cycle machinery. This document provides a comprehensive overview of the core signaling pathways, quantitative data from relevant studies, detailed experimental protocols for assessing cellular responses, and visual representations of these complex interactions to facilitate a deeper understanding for researchers and professionals in drug development.

Core Mechanism: Bioavailability and Intracellular Calcium Elevation

In an aqueous solution such as cell culture media, calcium gluconate dissociates into calcium ions (Ca²⁺) and gluconate ions.[1] The liberated Ca²⁺ is the biologically active component, readily available for cellular uptake and interaction with cell surface receptors.[1] While calcium chloride is another common source of calcium, it's important to note that a 10% solution of calcium chloride contains approximately three times more elemental calcium than a 10% solution of calcium gluconate.[1] However, studies have shown that equimolar concentrations of calcium gluconate and calcium chloride result in similar and rapid increases in ionized calcium concentration in physiological buffers, indicating efficient ionization of calcium gluconate without the need for hepatic metabolism.[1]

The primary mechanism by which extracellular Ca²⁺ influences cellular activity is through the activation of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor.[2] Binding of Ca²⁺ to the CaSR initiates a conformational change, leading to the activation of intracellular signaling pathways that ultimately elevate cytosolic calcium levels. This elevation can also be achieved through various calcium channels in the cell membrane.

Key Signaling Pathways Modulating Cell Proliferation

The increase in intracellular Ca²⁺ concentration triggers a cascade of signaling events, primarily through two key pathways that have profound effects on cell cycle regulation: the Calmodulin (CaM) and Protein Kinase C (PKC) pathways.

The Calcium/Calmodulin (CaM)-Dependent Kinase (CaMK) Pathway

Upon an influx of intracellular calcium, Ca²⁺ binds to Calmodulin (CaM), a highly conserved calcium-binding protein. The Ca²⁺/CaM complex then activates a family of multifunctional Ca²⁺/Calmodulin-dependent protein kinases (CaMKs).[3] These kinases, in turn, phosphorylate a variety of downstream targets that are critical for cell cycle progression.[3] Specifically, CaMKI is an important regulator of the G1 phase, while CaMKII is essential for regulating the G2/M transition and the metaphase-anaphase transition.[3] The Ca²⁺/CaM pathway can influence the expression and activity of key cell cycle proteins, including cyclins and cyclin-dependent kinases (CDKs), which are the master regulators of the cell cycle.[4] For instance, Ca²⁺/CaM can regulate the expression of cdk2, cdc2, and cyclin B.[4]

The Protein Kinase C (PKC) Pathway

Activation of the CaSR by Ca²⁺ can also lead to the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP₃). IP₃ triggers the release of Ca²⁺ from intracellular stores, further amplifying the calcium signal. DAG, in conjunction with Ca²⁺, activates members of the Protein Kinase C (PKC) family.[5] Different PKC isoforms can have either pro-proliferative or anti-proliferative effects depending on the cell type and context.[6] For example, some PKC isoforms can promote proliferation by activating the ERK/MAPK pathway, while others can be inhibitory.[7] The PKC pathway can also modulate the expression and activity of cell cycle regulators, including D-type cyclins and Cip/Kip CDK inhibitors.[6]

Quantitative Data on Calcium's Effect on Cell Proliferation

The effect of calcium on cell proliferation is highly dependent on the cell type and the concentration of calcium. While extensive quantitative data specifically for calcium gluconate across a wide range of cell lines is limited, studies using other calcium salts provide valuable insights.

| Calcium Salt | Cell Line | Concentration | Incubation Time | Observed Effect |

| Calcium Glucoheptonate | MG-63 (Osteoblast-like) | 0.25 - 2.0 mM | 48 hours | Significant increase in cell proliferation.[5] |

| Calcium Glucoheptonate | Caco-2 (Colorectal Adenocarcinoma) | 0.25, 1.0 mM | Not specified | No cytotoxic effect.[5] |

| Calcium Chloride | MCF-7 (Breast Adenocarcinoma) | Not specified | 48 hours | Slight increase in proliferation.[5] |

| Calcium Propionate | A549 (Lung Carcinoma) | 4, 8, 16 mg/mL | Not specified | Dose-dependent decrease in cell viability.[5] |

| Calcium Propionate | DMS114 (Small Cell Lung Cancer) | 4, 8, 16 mg/mL | Not specified | Dose-dependent decrease in cell viability.[5] |

| Calcium Lactate | HCT116 (Colorectal Carcinoma) | 5 mM | Not specified | Decreased cell viability to ~67%.[5] |

Note: The cellular response to calcium is cell-type specific and dose-dependent. The data presented here is a summary from various studies and direct comparisons should be made with caution.

A study on Lewis lung carcinoma in mice showed that calcium gluconate administered alone (155 mg/kg) did not significantly inhibit tumor growth.[8] However, oral calcium supplements, including calcium gluconate, have been shown to suppress increased rectal epithelial proliferation in individuals at high risk for colorectal cancer.[9]

Detailed Experimental Protocols

To accurately assess the effects of calcium gluconate on cell proliferation, a combination of assays is recommended.

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[4]

-

Treatment: Prepare serial dilutions of calcium gluconate in the appropriate cell culture medium. Remove the existing medium and replace it with the medium containing different concentrations of calcium gluconate. Include untreated control wells.[4]

-

Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).[4]

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS. Add 10-20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.[4]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[4]

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[4]

-

Data Analysis: Express the results as a percentage of the viability of the untreated control cells.[4]

DNA Synthesis Assay (BrdU Incorporation Assay)

This assay measures the incorporation of the thymidine (B127349) analog, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), into newly synthesized DNA during the S phase of the cell cycle.

Protocol:

-

Cell Seeding and Treatment: Plate cells and treat with varying concentrations of calcium gluconate as described in the MTT assay protocol.

-

BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM and incubate for 2-24 hours, depending on the cell proliferation rate.[10]

-

Fixation and Denaturation: Aspirate the medium, wash the cells, and fix them with a suitable fixative (e.g., 70% ethanol).[11] Subsequently, treat the cells with an acid (e.g., 2M HCl) to denature the DNA and expose the incorporated BrdU.[11]

-

Neutralization: Neutralize the acid with a neutralizing buffer (e.g., 0.1M Sodium Borate, pH 8.5).[11]

-

Immunostaining: Incubate the cells with a primary antibody against BrdU, followed by a fluorescently labeled secondary antibody.[12]

-

Detection: Visualize and quantify the fluorescent signal using a fluorescence microscope or a microplate reader.

Cell Cycle Analysis (Flow Cytometry with Propidium (B1200493) Iodide Staining)

This technique allows for the analysis of the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

-

Cell Preparation: Harvest cells after treatment with calcium gluconate and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate on ice or at -20°C for at least 30 minutes.[13]

-

Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing propidium iodide (PI) and RNase A.[14] PI intercalates with DNA, and RNase A removes RNA to prevent non-specific staining.

-

Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

-

Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle.

Conclusion

Calcium gluconate serves as an effective and bioavailable source of calcium ions for in vitro studies aimed at understanding the complex role of calcium in cell proliferation. The cellular response to an increase in extracellular calcium is multifaceted, involving the activation of the Calcium-Sensing Receptor and the subsequent triggering of intracellular signaling cascades, primarily the CaMK and PKC pathways. These pathways, in turn, modulate the activity of key cell cycle regulators, ultimately influencing the rate of cell proliferation in a manner that is both cell-type and concentration-dependent. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to design and execute rigorous investigations into the nuanced effects of calcium gluconate on cell proliferation. Careful optimization of experimental conditions and a multi-assay approach are crucial for obtaining reliable and comprehensive data.

References

- 1. Effect of calcium supplementation on mucosal cell proliferation in high risk patients for colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Calmodulin regulates the expression of cdks, cyclins and replicative enzymes during proliferative activation of human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Protein kinase C signaling and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cdk9 T-loop Phosphorylation is Regulated by the Calcium Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antitumor activity of calcium in combination with antitumor agents against Lewis lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oral calcium suppresses increased rectal epithelial proliferation of persons at risk of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of calcium in colon cancer prevention: experimental and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Resident fibroblast expansion during cardiac growth and remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of Breast Milk Calcium and Fluidity on Breast Cancer Cells: An In Vitro Cell Culture Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role of Calcium in an Experimental Breast Cancer Model Induced by Radiation and Estrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Potential Use of Gluconate in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Calcium Gluconate as a Calcium Source: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on calcium gluconate, a widely utilized calcium salt in pharmaceutical and clinical settings. This document details the chemical and physical properties, bioavailability, and physiological role of calcium gluconate as a source of calcium. It includes summaries of quantitative data, detailed experimental protocols for key analysis and evaluation methods, and visualizations of relevant biological pathways to serve as a comprehensive resource for the scientific community.

Chemical and Physicochemical Properties

Calcium gluconate is the calcium salt of gluconic acid, an oxidation product of glucose.[1] It is a white, crystalline, or granular powder that is odorless and tasteless.[2]

Table 1: Chemical and Physical Properties of Calcium Gluconate

| Property | Value |

| Chemical Formula | C₁₂H₂₂CaO₁₄ |

| Molecular Weight | 430.37 g/mol |

| Elemental Calcium Content | Approximately 9.3% |

| Appearance | White crystalline or granular powder |

| Solubility in Water | Slowly soluble; 1 g in 30 mL of cold water, 1 g in 5 mL of boiling water |

| Solubility in Organic Solvents | Insoluble in alcohol and ether |

| Stability | Stable in air. |

Bioavailability and Solubility Comparison

The bioavailability of a calcium salt is a critical factor in its efficacy as a supplement. Calcium gluconate is readily absorbed by the body, providing a quick source of calcium ions.[3] Studies have compared its bioavailability to other common calcium salts.

One randomized, single-blind, four-way crossover study involving 20 healthy young men compared the bioavailability of single 500 mg doses of calcium from calcium gluconate, calcium carbonate, calcium lactate (B86563) citrate, and calcium lactate malate. The results indicated that the bioavailability of the four salts was nearly identical.[4]

Table 2: Comparative Bioavailability of Different Calcium Salts

| Calcium Salt | Maximum Increase in Total Serum Calcium (at 2 hours) |

| Calcium Lactate Citrate | 7.6% |

| Calcium Lactate Malate | 7.4% |

| Calcium Gluconate | 5.8% |

| Calcium Carbonate | 5.5% |

Data adapted from a study on the bioavailability of different calcium salts.[4]

The study also measured the depression of intact parathyroid hormone (iPTH), an indicator of calcium absorption. While calcium lactate citrate, calcium lactate malate, and calcium carbonate showed expected depressions in iPTH, the serum level was significantly higher after the ingestion of calcium gluconate, suggesting a slightly less pronounced, though not significantly different, immediate systemic calcium availability in this study.[4]

Signaling Pathways in Intestinal Calcium Absorption

Calcium absorption in the intestine occurs through two primary pathways: the vitamin D-dependent transcellular pathway and the paracellular pathway. Calcium gluconate serves as a source of Ca²⁺ ions for both of these mechanisms.

Vitamin D-Dependent Transcellular Pathway

This active transport system is crucial when dietary calcium intake is low.[5] The hormonally active form of vitamin D, 1,25-dihydroxyvitamin D₃ (1,25(OH)₂D₃), stimulates the expression of genes involved in this pathway.[6] The process involves three main steps:

-

Apical Entry: Calcium ions enter the enterocyte from the intestinal lumen through the transient receptor potential vanilloid type 6 (TRPV6) channel.[6]

-

Intracellular Transport: Once inside the cell, calcium binds to calbindin-D₉k, which facilitates its transport across the cytoplasm to the basolateral membrane.[7]

-

Basolateral Extrusion: Calcium is actively transported out of the enterocyte into the bloodstream by the plasma membrane Ca²⁺-ATPase (PMCA1b).[6]

Vitamin D-Dependent Transcellular Calcium Absorption Pathway.

Paracellular Pathway

When dietary calcium levels are high, the majority of calcium is absorbed through the paracellular pathway.[5][8] This passive process involves the movement of calcium ions between the enterocytes through the tight junctions.[9] This pathway is not directly regulated by vitamin D.[10]

Paracellular Pathway of Calcium Absorption.

Experimental Protocols

Quantitative Analysis of Calcium Gluconate by Complexometric Titration

This method determines the purity of a calcium gluconate sample through titration with ethylenediaminetetraacetic acid (EDTA).

Principle: Calcium ions (Ca²⁺) form a stable, 1:1 complex with EDTA. A displacement titration is often employed, where a known excess of a magnesium-EDTA complex is added to the calcium gluconate solution. Calcium, forming a more stable complex with EDTA, displaces magnesium ions. The liberated magnesium is then titrated with a standard EDTA solution using an indicator like Mordant Black II, which changes color at the endpoint.[11][12][13]

Reagents and Apparatus:

-

0.05 M Disodium (B8443419) Edetate (EDTA) solution, standardized

-

0.05 M Magnesium Sulfate (B86663) solution

-

Ammonia (B1221849) Buffer Solution (pH 10)

-

Mordant Black II indicator mixture

-

Distilled water

-

Analytical balance

-

Burette, pipette, conical flasks

Procedure:

-

Sample Preparation: Accurately weigh approximately 0.5 g of the calcium gluconate sample and dissolve it in 50 mL of warm distilled water in a conical flask. Cool the solution to room temperature.[13]

-

Addition of Reagents: Add 5.0 mL of 0.05 M magnesium sulfate solution and 10 mL of strong ammonia buffer solution to the flask.[13]

-

Addition of Indicator: Add approximately 30-50 mg of the Mordant Black II indicator mixture. The solution should turn a wine-red color.[11]

-

Titration: Titrate the solution with the standardized 0.05 M disodium edetate solution until the color changes from wine-red to a clear blue, indicating the endpoint.[11]

-

Blank Titration: Perform a blank titration using 50 mL of distilled water and the same quantities of reagents, following the same procedure.

-

Calculation: The percentage purity of calcium gluconate is calculated using the volumes of EDTA solution consumed in the sample and blank titrations, and the molarities of the solutions. Each mL of 0.05 M disodium edetate is equivalent to 22.42 mg of calcium gluconate monohydrate (C₁₂H₂₂CaO₁₄·H₂O).[14]

Workflow for Quantitative Analysis of Calcium Gluconate.

In Vitro Dissolution Test for Calcium Gluconate Tablets (Based on USP <711>)

This test evaluates the rate and extent to which calcium gluconate dissolves from a tablet dosage form under specified conditions.

Apparatus and Conditions:

-

Apparatus: USP Apparatus 2 (Paddle Apparatus).[6]

-

Dissolution Medium: 900 mL of purified water or 0.1 N hydrochloric acid. The medium should be deaerated.[15]

-

Temperature: 37 ± 0.5 °C.[6]

-

Paddle Speed: 75 rpm.[6]

-

Sampling Times: 15, 30, 45, and 60 minutes.[11]

Procedure:

-

Apparatus Setup: Place the specified volume of dissolution medium in each vessel of the dissolution apparatus. Equilibrate the medium to the required temperature.

-

Tablet Introduction: Place one calcium gluconate tablet in each vessel, ensuring no air bubbles are on the tablet surface. Immediately start the paddle rotation at the specified speed.

-

Sampling: At each specified time point, withdraw an aliquot of the medium from a zone midway between the surface of the medium and the top of the paddle blade, and not less than 1 cm from the vessel wall.

-

Sample Analysis: Filter the samples promptly. Determine the concentration of dissolved calcium in each filtered sample using a suitable analytical method, such as atomic absorption spectroscopy or complexometric titration.

-

Data Analysis: Calculate the percentage of the labeled amount of calcium gluconate dissolved at each time point.

In Vivo Bioavailability Study in a Rat Model

This protocol outlines a method to assess the in vivo bioavailability of calcium from calcium gluconate in rats.

Animals and Housing:

-

Species: Male Wistar albino rats (120-150 g).

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature and humidity. Acclimatize animals for at least one week before the study.

Study Design:

-

A randomized, single-dose, parallel-group study.[4]

-

Test Group (n=6): Receives a single oral dose of calcium gluconate, calculated based on body weight.

-

Control Group (n=6): Receives a placebo (e.g., vehicle used for dosing).

-

Animals are fasted overnight before dosing.

Procedure:

-

Dosing: Administer the calculated dose of calcium gluconate (or placebo) to each rat via oral gavage.

-

Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, and 24 hours) after administration.[4]

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Calcium Analysis: Determine the calcium concentration in the plasma samples using atomic absorption spectroscopy (AAS).[4]

-

Sample Preparation: Plasma samples are typically diluted (e.g., 50-fold) with deionized water.

-

AAS Parameters (Example):

-

Wavelength: 422.7 nm

-

Slit width: 0.2 nm

-

Flame: Air-acetylene

-

-

A calibration curve is generated using standard calcium solutions.[4]

-

-

Pharmacokinetic Analysis: Calculate the following pharmacokinetic parameters from the plasma concentration-time data:

-

Cₘₐₓ (Maximum plasma concentration)

-

Tₘₐₓ (Time to reach Cₘₐₓ)

-

AUC (Area under the plasma concentration-time curve)

-

-

Statistical Analysis: Compare the pharmacokinetic parameters between the test and control groups using statistical methods such as ANOVA to determine the significance of calcium absorption from calcium gluconate.[5] A p-value less than 0.05 is typically considered statistically significant.[5]

Workflow for an In Vivo Bioavailability Study.

References

- 1. researchgate.net [researchgate.net]

- 2. Calcium- Determination by AAS | OIV [oiv.int]

- 3. Development of a technique for in situ studies of calcium absorption in the intestine of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioavailability study of calcium sandoz-250 by atomic absorption spectroscopy in albino rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Video: Bioequivalence Data: Statistical Interpretation [jove.com]

- 6. usp.org [usp.org]

- 7. ijpsonline.com [ijpsonline.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. web.pdx.edu [web.pdx.edu]

- 10. Statistical Approaches to Establishing Bioequivalence | FDA [fda.gov]

- 11. scribd.com [scribd.com]

- 12. Calcium absorption in rat large intestine in vivo: availability of dietary calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. usp.org [usp.org]

- 14. ftp.uspbpep.com [ftp.uspbpep.com]

- 15. researchgate.net [researchgate.net]

The Biological Inertness of the Gluconate Ion: A Technical Guide for Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In a multitude of experimental designs, particularly within the fields of electrophysiology and cell biology, the gluconate ion is frequently employed as a substitute for chloride. This substitution is predicated on the assumption that gluconate is a biologically inert anion, meaning it does not actively participate in or interfere with the physiological processes being investigated. This technical guide provides an in-depth exploration of the biological inertness of the gluconate ion, presenting quantitative data, detailed experimental protocols, and an analysis of its known interactions to equip researchers with the knowledge to effectively utilize gluconate as a control ion. While often considered inert, it is crucial to recognize that gluconate can exhibit biological activity under specific experimental conditions.

Data Presentation: Quantitative Effects of Gluconate

The following tables summarize quantitative data comparing the effects of gluconate and chloride ions on various cellular parameters. These data are essential for understanding the potential impact of substituting chloride with gluconate in experimental solutions.

Table 1: Comparative Effects on G-Protein-Modulated Ionic Conductances in Hippocampal CA1 Neurons

| Parameter | K-gluconate-based Internal Solution | KCl-based Internal Solution | Rationale |

| Baclofen-induced Current (pA) | 107 ± 10.8 | Significantly smaller than with K-gluconate | High intracellular chloride concentrations can depress G-protein-modulated ionic conductances.[1] |

| Serotonin-induced Current | Not significantly different from KCH₃SO₃ | Significantly smaller than with KCH₃SO₃ | Demonstrates anion-specific effects on different G-protein coupled receptor pathways.[1] |

| Hyperpolarization-activated Cation Current (Ih) (pA) | 180 | 60 | Highlights the influence of intracellular anions on voltage-gated ion channels.[1] |

Table 2: Calcium Buffering Capacity of Gluconate

| Parameter | Value | Experimental Conditions | Rationale |

| Apparent KD for Ca2+ binding | 15.5 mM | Not specified | Indicates a low-affinity binding of calcium by gluconate.[2] |

| Ca2+ Binding Ratio | 1.75 | 100 mM potassium gluconate solution | Quantifies the contribution of gluconate to calcium buffering in a typical intracellular solution.[2] |

| K0.5 of Fura2FF (a Ca2+ indicator) | 62.8 ± 3.4 µM (in K-gluconate) vs. 13.8 ± 1.1 µM (in KCl) | Ionic strength of 190.9 mM | Demonstrates the significant impact of gluconate on the apparent Ca2+ affinity of fluorescent indicators.[2] |

Table 3: Effects on Chloride Channel Conductance

| Channel | Condition | Effect of Gluconate | Rationale |

| CFTR Chloride Channel | Intracellular application | Causes a rapid, voltage-dependent block.[3] | Gluconate acts as a pore blocker for this specific chloride channel.[3] |

| Mitochondrial Chloride Channels | Perfusion | Did not permeate under control conditions (pH 7.4). | Highlights the selective permeability of certain chloride channels. |

Known Biological Interactions and Considerations

While often used as an inert substitute, researchers must be aware of several documented biological effects of the gluconate ion to ensure the validity of their experimental results.

-

Ion Channel Modulation : Gluconate has been shown to block certain ion channels. For instance, it can act as a pore blocker for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel[3]. It is also reported to block certain K+ channels[2].

-

Calcium Chelation : Gluconate is a known low-affinity calcium chelator[2]. This can affect experiments involving calcium signaling by buffering intracellular calcium, which may alter the cellular response to stimuli that trigger calcium influx or release.

-

Metabolic Effects : Although a significant portion of gluconate is excreted unchanged, it can be metabolized and enter the pentose (B10789219) phosphate (B84403) pathway[4]. This could have implications for studies on cellular metabolism.

-

Effects on G-Protein Signaling : High intracellular concentrations of chloride have been shown to depress G-protein-modulated ionic conductances when compared to gluconate-based solutions, suggesting that the choice of anion can have significant effects on cell signaling pathways[1].

Experimental Protocols

Protocol 1: Preparation of a Standard K-Gluconate-Based Intracellular Solution for Patch-Clamp Electrophysiology

This protocol describes the preparation of a typical intracellular solution used in whole-cell patch-clamp recordings where gluconate is substituted for chloride.

Materials:

-

Potassium Gluconate (K-Gluconate)

-

KCl

-

HEPES

-

EGTA

-

MgCl₂

-

ATP-Mg

-

GTP-Na

-

KOH

-

Deionized water

Procedure:

-

Prepare stock solutions of each component in deionized water.

-

In a sterile container, add the following to approximately 80% of the final volume of deionized water, while stirring:

-

140 mM K-Gluconate

-

10 mM KCl

-

10 mM HEPES

-

1 mM EGTA

-

2 mM MgCl₂

-

4 mM ATP-Mg

-

0.3 mM GTP-Na

-

-

Adjust the pH to 7.3 with a 1 M KOH solution.

-

Bring the solution to the final volume with deionized water.

-

Measure the osmolarity and adjust to approximately 290-300 mOsm with either K-Gluconate (to increase) or deionized water (to decrease).

-

Filter the solution through a 0.22 µm syringe filter.

-

Aliquot and store at -20°C. Thaw and re-filter before use.

Protocol 2: Validation of Gluconate Inertness in Cell Viability Assays (MTT & LDH)

This protocol provides a workflow to test whether sodium gluconate interferes with common colorimetric cell viability assays.

Workflow for Validating Gluconate in Viability Assays

Caption: Workflow for testing gluconate interference in viability assays.

Interpretation:

-

MTT Assay: If the "no-cell" control containing gluconate shows a change in absorbance, it indicates a direct interaction with the MTT reagent.

-

LDH Assay: If the supernatant from the "no-cell" control with gluconate shows a change in absorbance, it suggests interference with the LDH assay components.

-

Cellular Effects: If the gluconate-treated cells show a change in viability compared to the untreated control, it suggests a biological effect of gluconate on the cells at that concentration.

Signaling Pathways and Gluconate

A critical aspect of establishing the inertness of an experimental control is to demonstrate its lack of effect on relevant cell signaling pathways. However, the current body of scientific literature provides limited evidence of gluconate's non-interference in major signaling cascades such as the MAPK/ERK, PI3K/Akt, or cAMP/PKA pathways in mammalian cells. In fact, some evidence in prokaryotic systems suggests that gluconate can influence cAMP levels[4]. Given the lack of definitive studies in mammalian cells, it is crucial for researchers to validate the inertness of gluconate within the context of their specific signaling pathway of interest.

Hypothetical Workflow for Validating Gluconate's Inertness in a Kinase Signaling Pathway

The following diagram illustrates a generalized workflow for testing the effect of gluconate on a kinase-based signaling pathway, such as the MAPK/ERK pathway.

Caption: Workflow for validating gluconate inertness in a kinase pathway.

Interpretation:

-

If the "Gluconate alone" condition shows no change in kinase phosphorylation compared to the "Untreated Control," it suggests gluconate does not activate the pathway.

-

If the "Agonist + Na-Gluconate" condition shows a similar level of kinase phosphorylation as the "Agonist" alone condition, it suggests that gluconate does not interfere with agonist-induced activation of the pathway.

Conclusion